molecular formula C18H23N3O2 B12242078 N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B12242078
M. Wt: 313.4 g/mol
InChI Key: HGZNXKZLZXJVKD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and an oxan-4-yl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using an ethoxy-substituted benzene derivative and a suitable leaving group.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached through a cyclization reaction involving an appropriate diol and a dehydrating agent.

    Methylation: The methyl group can be introduced through an alkylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-ol: Similar structure with a hydroxyl group instead of an amine group.

Uniqueness

N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C18H23N3O2/c1-3-23-16-6-4-15(5-7-16)21-18-12-17(19-13(2)20-18)14-8-10-22-11-9-14/h4-7,12,14H,3,8-11H2,1-2H3,(H,19,20,21)

InChI Key

HGZNXKZLZXJVKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3CCOCC3)C

Origin of Product

United States

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